molecular formula C16H24ClNO6 B5118434 N-[2-[2-(4-chlorophenoxy)ethoxy]ethyl]butan-1-amine;oxalic acid

N-[2-[2-(4-chlorophenoxy)ethoxy]ethyl]butan-1-amine;oxalic acid

Cat. No.: B5118434
M. Wt: 361.8 g/mol
InChI Key: ZGBNJUWXMLRQJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-[2-(4-chlorophenoxy)ethoxy]ethyl]butan-1-amine;oxalic acid is a chemical compound that combines an amine with an oxalic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[2-(4-chlorophenoxy)ethoxy]ethyl]butan-1-amine typically involves the reaction of 4-chlorophenol with ethylene oxide to form 2-(4-chlorophenoxy)ethanol. This intermediate is then reacted with ethylene oxide again to produce 2-[2-(4-chlorophenoxy)ethoxy]ethanol. The final step involves the reaction of this intermediate with butan-1-amine to yield N-[2-[2-(4-chlorophenoxy)ethoxy]ethyl]butan-1-amine. The compound is then converted to its oxalic acid salt by reacting with oxalic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-[2-(4-chlorophenoxy)ethoxy]ethyl]butan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it to amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium hydroxide or potassium tert-butoxide are commonly employed.

Major Products

    Oxidation: Produces oxides and ketones.

    Reduction: Yields amines and alcohols.

    Substitution: Results in substituted phenoxy compounds.

Scientific Research Applications

N-[2-[2-(4-chlorophenoxy)ethoxy]ethyl]butan-1-amine;oxalic acid has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-[2-(4-chlorophenoxy)ethoxy]ethyl]butan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-[2-(4-chlorophenoxy)ethoxy]ethyl]propan-1-amine
  • N-[2-[2-(4-chlorophenoxy)ethoxy]ethyl]ethan-1-amine

Uniqueness

N-[2-[2-(4-chlorophenoxy)ethoxy]ethyl]butan-1-amine;oxalic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its longer alkyl chain compared to similar compounds may result in different reactivity and interactions, making it suitable for specific applications.

Properties

IUPAC Name

N-[2-[2-(4-chlorophenoxy)ethoxy]ethyl]butan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22ClNO2.C2H2O4/c1-2-3-8-16-9-10-17-11-12-18-14-6-4-13(15)5-7-14;3-1(4)2(5)6/h4-7,16H,2-3,8-12H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGBNJUWXMLRQJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCCOCCOC1=CC=C(C=C1)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.